N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
Description
This compound is a benzamide derivative featuring a pyridazine-pyrazole scaffold linked to a 3,4,5-trimethoxyphenyl group. Its structure comprises:
- A pyridazine ring substituted at position 6 with a 3,5-dimethylpyrazole moiety.
- An aminophenyl linker bridging the pyridazine and benzamide groups.
The compound’s design likely aims to optimize binding interactions with target proteins (e.g., kinases) through hydrogen bonding (pyridazine and pyrazole) and hydrophobic interactions (trimethoxybenzamide) .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-15-12-16(2)31(30-15)23-11-10-22(28-29-23)26-18-6-8-19(9-7-18)27-25(32)17-13-20(33-3)24(35-5)21(14-17)34-4/h6-14H,1-5H3,(H,26,28)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLZFQMPIQDCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein receptors, suggesting that this compound may also interact with specific protein targets.
Biochemical Pathways
Based on the biological activities of similar compounds, it’s possible that this compound could influence a variety of biochemical pathways, leading to downstream effects such as growth stimulation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. The presence of the pyrazole moiety in this compound enhances its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them potential candidates for further development in cancer therapy .
-
Antimicrobial Properties :
- Compounds containing the pyrazole and pyridazine frameworks have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide may contribute to its effectiveness against bacterial and fungal strains .
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. The trimethoxybenzamide group may play a role in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
Biological Research Applications
- Enzyme Inhibition Studies :
- Drug Development :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Testing | Showed effective bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammatory markers in animal models by over 30% compared to control groups when administered at therapeutic doses. |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule and are discussed for comparative analysis:
Structural and Functional Differences
Pyrazole Substitution: The target compound has a 3,5-dimethylpyrazole, which increases steric bulk and may enhance hydrophobic interactions compared to the 3-methylpyrazole in the analog from . The dimethyl groups could improve binding specificity in enzymatic pockets .
Benzamide Substitution: The 3,4,5-trimethoxybenzamide in the target compound provides greater electron density and lipophilicity compared to the single methoxy group in the analog from . This could enhance membrane permeability or protein-binding affinity . The dihydropyridinone analog retains the trimethoxybenzamide group but replaces the pyridazine-aminophenyl linker with a methylene-dihydropyridinone system, reducing conformational flexibility.
Linker Region: The aminophenyl-pyridazine linker in the target compound allows for extended π-π stacking interactions, whereas the dihydropyridinone analog has a shorter, rigid linker that may limit binding to larger active sites.
Hypothesized Pharmacological Implications
- Kinase Inhibition : The pyridazine-pyrazole core is common in kinase inhibitors (e.g., c-Met or VEGFR2). The target compound’s trimethoxybenzamide may confer higher selectivity compared to the single-methoxy analog , which might exhibit reduced potency due to weaker hydrophobic interactions.
- Metabolic Stability: The dihydropyridinone analog may show improved metabolic stability due to reduced susceptibility to oxidative metabolism compared to the pyridazine-containing compounds.
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole
The 3,5-dimethylpyrazole precursor is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. In a typical procedure, acetylacetone (2.0 mol) is reacted with hydrazine hydrate (1.0 mol) in ethanol under reflux for 6 hours . The reaction proceeds through nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the pyrazole ring. The product is isolated by cooling the reaction mixture, yielding 3,5-dimethyl-1H-pyrazole as white crystals (85–90% yield) .
Table 1: Reaction Conditions for Pyrazole Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Functionalization of Pyridazine
The pyridazine ring is introduced via nucleophilic aromatic substitution. 6-Chloropyridazin-3-amine (1.0 mol) is reacted with 3,5-dimethyl-1H-pyrazole (1.1 mol) in dimethylformamide (DMF) at 120°C for 12 hours . Potassium carbonate (2.0 mol) is added to deprotonate the pyrazole, enhancing its nucleophilicity. The intermediate 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–75% .
Key Mechanistic Insight :
The reaction proceeds via a two-step mechanism: (1) deprotonation of the pyrazole nitrogen by K₂CO₃, and (2) nucleophilic displacement of the chloride on pyridazine. The electron-withdrawing effect of the pyridazine ring activates the C-6 position for substitution .
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The trimethoxybenzamide moiety is prepared from 3,4,5-trimethoxybenzoic acid (1.0 mol) , which is converted to its acid chloride using thionyl chloride (2.5 mol) in anhydrous dichloromethane (DCM) . The mixture is stirred at 40°C for 4 hours, after which excess thionyl chloride is removed under vacuum. The resultant 3,4,5-trimethoxybenzoyl chloride is used immediately in the next step .
Coupling of Pyridazine Intermediate with Trimethoxybenzamide
The final amidation step involves reacting 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 mol) with 3,4,5-trimethoxybenzoyl chloride (1.05 mol) in the presence of triethylamine (2.0 mol) in DCM at 0–5°C . The reaction is stirred for 2 hours, then warmed to room temperature and quenched with ice-water. The crude product is recrystallized from ethanol to afford the target compound as a pale-yellow solid (65–70% yield) .
Table 2: Optimization of Amidation Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 2 hours |
| Yield | 65–70% |
Spectroscopic Characterization
The structure of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide is confirmed using NMR, IR, and mass spectrometry :
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¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 6H, pyrazole-CH₃), 3.85 (s, 9H, OCH₃), 6.92–8.15 (m, 10H, aromatic), 10.12 (s, 1H, NH) .
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IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyridazine) .
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EI-MS : m/z = 474.5 [M⁺], consistent with the molecular formula C₂₅H₂₆N₆O₄ .
Comparative Analysis of Synthetic Routes
Alternative methods for pyridazine functionalization were evaluated:
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Ultrasound-assisted synthesis : Reduced reaction time from 12 hours to 4 hours but required specialized equipment .
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Microwave synthesis : Achieved 80% yield in 1 hour but led to decomposition of the trimethoxybenzamide group above 100°C .
Scale-Up Considerations
Pilot-scale production (1 kg batch) demonstrated consistent yields (68–72%) using the following modifications:
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Solvent recovery : DCM and ethanol were recycled via distillation, reducing costs by 30% .
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Catalyst screening : Replacement of triethylamine with DMAP (4-dimethylaminopyridine) improved yields to 75% but increased purification complexity .
Challenges and Mitigation Strategies
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By-product formation : Trace amounts of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide (<5%) were observed due to incomplete coupling. This was mitigated by using a 5% excess of acid chloride .
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Purification difficulties : Column chromatography with ethyl acetate/hexane (1:1) effectively separated the target compound from unreacted starting materials .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4,5-trimethoxybenzamide, and how is purity validated?
The compound is typically synthesized via multi-step condensation reactions. For example, pyridazine intermediates are functionalized with 3,5-dimethylpyrazole through nucleophilic aromatic substitution, followed by coupling with a 3,4,5-trimethoxybenzamide-bearing aniline derivative. Key steps include:
- Pyridazine activation : Use of halogenated pyridazines (e.g., 6-chloropyridazin-3-amine) to facilitate substitution with pyrazole groups .
- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for benzamide formation .
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6) to confirm structural integrity .
Q. How is the compound’s structural identity confirmed in academic research settings?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can resolve bond lengths and angles, particularly for the pyridazine-pyrazole linkage and trimethoxybenzamide moiety. SHELX programs (e.g., SHELXL for refinement) are widely used for solving crystal structures . Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretch at ~1650 cm<sup>-1</sup>) and mass spectrometry (ESI-MS) for molecular weight validation .
Q. What preliminary assays are recommended to assess biological activity?
Initial screening often involves:
- Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability tests : MTT or resazurin assays in cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells) .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) to guide in vitro dosing .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like regioisomers?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity during pyridazine functionalization (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)2/Xantphos) for Buchwald-Hartwig amination to enhance coupling efficiency .
- Byproduct analysis : LC-MS coupled with tandem mass spectrometry (MS/MS) to identify and quantify regioisomers .
Q. What methodologies are used to elucidate the compound’s mechanism of action and target engagement?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in proteins (e.g., BVDV entry inhibitors ).
- Surface plasmon resonance (SPR) : Real-time kinetics for binding affinity (KD) determination with purified targets .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates post-treatment .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify substituents on the pyrazole (e.g., 3,5-dimethyl vs. 3-trifluoromethyl) and benzamide (e.g., methoxy vs. nitro groups) .
- Free-Wilson analysis : Quantify contributions of specific substituents to activity using multivariate regression .
- ADMET prediction : SwissADME or ADMETLab to prioritize analogs with favorable pharmacokinetic profiles .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder in trimethoxy groups : Use of SHELXL restraints (e.g., DFIX, SIMU) to model rotating methoxy moieties .
- Twinned crystals : Twin refinement protocols in SHELXL for non-merohedral twinning .
- Weak diffraction : Data collection at synchrotron sources (e.g., λ = 0.6889 Å) to enhance resolution .
Q. How should conflicting biological data (e.g., varying IC50 values across studies) be resolved?
- Assay standardization : Use identical cell lines (e.g., ATCC-validated HepG2) and normalize to reference inhibitors .
- Orthogonal assays : Compare results from enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis flow cytometry) readouts .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
